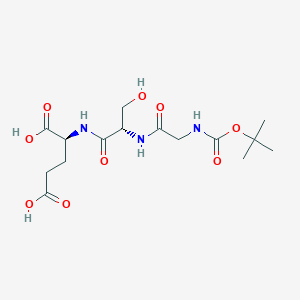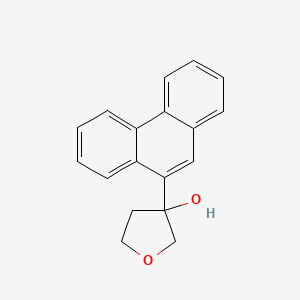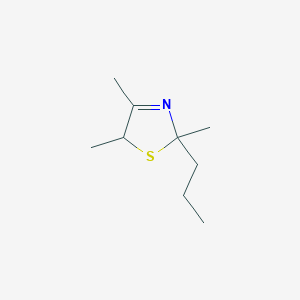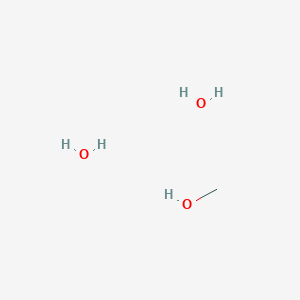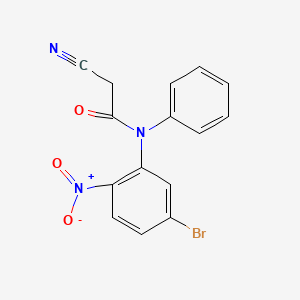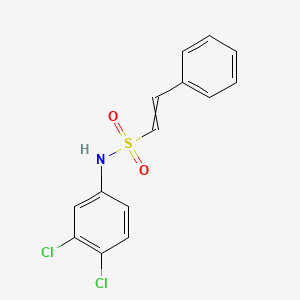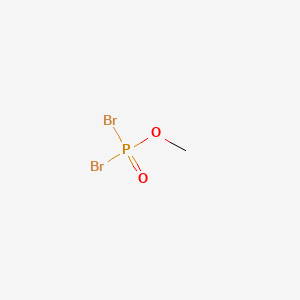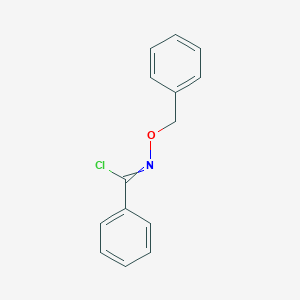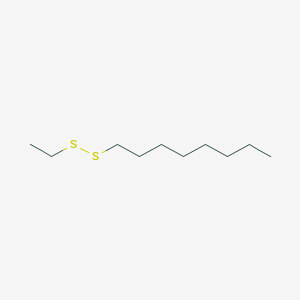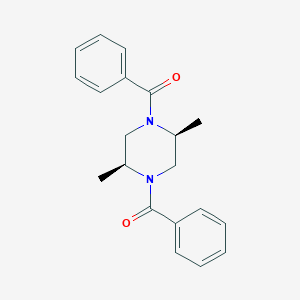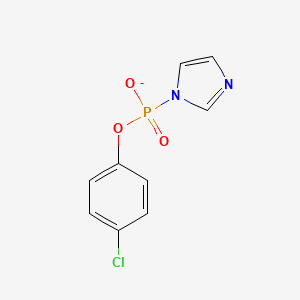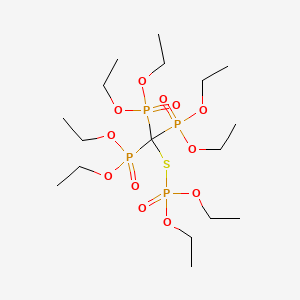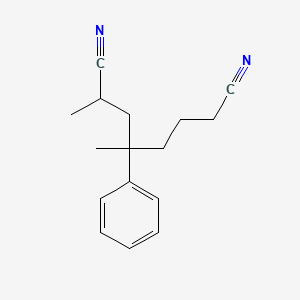
2,4-Dimethyl-4-phenyloctanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-4-phenyloctanedinitrile is an organic compound characterized by its branched hydrocarbon structure with two nitrile groups
Preparation Methods
The synthesis of 2,4-Dimethyl-4-phenyloctanedinitrile typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with a nitrile-containing reagent under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and scale of production.
Chemical Reactions Analysis
2,4-Dimethyl-4-phenyloctanedinitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile groups to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrile carbon, leading to the formation of various derivatives depending on the nucleophile used. Common reagents and conditions for these reactions include solvents like ethanol or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives.
Scientific Research Applications
2,4-Dimethyl-4-phenyloctanedinitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,4-Dimethyl-4-phenyloctanedinitrile exerts its effects depends on its chemical structure and the specific reactions it undergoes. The nitrile groups can interact with various molecular targets, leading to changes in biological pathways. For example, the reduction of nitrile groups to amines can result in compounds that interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar compounds to 2,4-Dimethyl-4-phenyloctanedinitrile include other branched hydrocarbons with nitrile groups, such as 2,4-Dimethyl-4-phenylpentanedinitrile and 2,4-Dimethyl-4-phenylhexanedinitrile. These compounds share similar chemical properties but differ in the length of their carbon chains, which can affect their reactivity and applications. The uniqueness of this compound lies in its specific structure, which may confer distinct physical and chemical properties compared to its analogs.
Properties
CAS No. |
63397-90-0 |
|---|---|
Molecular Formula |
C16H20N2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
2,4-dimethyl-4-phenyloctanedinitrile |
InChI |
InChI=1S/C16H20N2/c1-14(13-18)12-16(2,10-6-7-11-17)15-8-4-3-5-9-15/h3-5,8-9,14H,6-7,10,12H2,1-2H3 |
InChI Key |
QFHKZHJIKJDYLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(CCCC#N)C1=CC=CC=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


